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Compound of Interest

Compound Name:
3-Amino-N,1-diethyl-1H-pyrazole-

4-carboxamide

Cat. No.: B11741497

Get Quote

For researchers, scientists, and professionals in drug and pesticide development, the pyrazole

carboxamide scaffold represents a cornerstone of modern chemical design. Its remarkable

versatility and tunable physicochemical properties have led to the development of a wide array

of highly effective fungicides, insecticides, and therapeutic agents. This guide provides an in-

depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole

carboxamide analogs, grounded in experimental data and established scientific principles. We

will dissect the nuanced ways in which structural modifications influence biological activity,

offering insights to inform the rational design of next-generation compounds.

The Pyrazole Carboxamide Core: A Privileged
Scaffold
The pyrazole carboxamide core is a bicyclic aromatic structure composed of a five-membered

pyrazole ring linked to a carboxamide group. This arrangement provides a rigid framework that

can be strategically decorated with various substituents to modulate properties such as target

binding, selectivity, and pharmacokinetics. The pyrazole ring itself is a bioisostere of other

aromatic systems and can participate in a range of non-covalent interactions, including

hydrogen bonding and π-π stacking, which are crucial for target engagement.[1] The amide
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linker offers a hydrogen bond donor and acceptor, further contributing to the molecule's ability

to interact with biological targets.[2]

Diagram 1: Core Structure of Pyrazole Carboxamide

Pyrazole Ring

Antifungal Activity

Trifluoromethyl at C5 enhances potency

Carboxamide Linker Hydrogen bonding with target

N-Substituent Bulky, hydrophobic groups favored
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Key structural determinants of antifungal activity in pyrazole carboxamide SDH inhibitors.

Comparative Performance Data
The following table summarizes the in vitro antifungal activity of selected pyrazole carboxamide

analogs against various phytopathogenic fungi, highlighting the impact of structural

modifications on their potency.
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Compound
ID

R1
(Pyrazole
C5)

N-
Substituent

Target
Fungus

EC50
(µg/mL)

Reference

7a CF3
2-chloro-6-

fluorophenyl

Gibberella

zeae
1.8 [3]

7c CF3

2,6-

dichlorophen

yl

Fusarium

oxysporum
1.5 [3]

7f CF3
2,6-dichloro-

4-pyridyl

Phytophthora

infestans
6.8 [3]

5j H Furan-2-yl
Botrytis

cinerea
0.540 [4]

5k H Thiophen-2-yl
Botrytis

cinerea
0.676 [4]

5l H

5-

methylfuran-

2-yl

Botrytis

cinerea
0.392 [4]

Fluxapyroxad - -
Botrytis

cinerea
0.791 [4]

Boscalid - -
Rhizoctonia

solani
2.2 [5]

E1 H
Oxime ether

fragment

Rhizoctonia

solani
1.1 [5]

5e H
Oxime ether

group

Rhizoctonia

solani
0.039 [6]

Experimental Protocols
This assay is a fundamental method for assessing the in vitro efficacy of antifungal compounds.
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Principle: The assay measures the ability of a compound to inhibit the radial growth of a fungal

colony on a solid nutrient medium.

Step-by-Step Methodology:

Medium Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable growth

medium according to the manufacturer's instructions. [7]After autoclaving and cooling to

approximately 50-60°C, amend the medium with the desired concentrations of the test

compound. A solvent control (medium with the solvent used to dissolve the compound) and a

negative control (medium without any additions) should also be prepared. [7]2. Inoculation:

From a fresh, actively growing culture of the test fungus, take a mycelial plug (e.g., 5 mm

diameter) using a sterile cork borer. [8]Place the mycelial plug, mycelium-side down, in the

center of each agar plate. [7]3. Incubation: Incubate the plates at the optimal growth

temperature for the specific fungus in the dark. [8]4. Data Collection: Measure the diameter

of the fungal colony in two perpendicular directions at regular intervals until the colony in the

control plate reaches the edge of the plate.

Data Analysis: Calculate the percentage of mycelial growth inhibition using the following

formula: Inhibition (%) = ((dc - dt) / dc) * 100 Where 'dc' is the average diameter of the colony

in the control plate and 'dt' is the average diameter of the colony in the treated plate. [8]The

half-maximal effective concentration (EC50) value can be determined by plotting the

percentage of inhibition against the logarithm of the compound concentration. [7]

This biochemical assay directly measures the inhibitory effect of a compound on the target

enzyme.

Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction

of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). [9]In the

presence of an inhibitor, the rate of DCPIP reduction is decreased. [9] Step-by-Step

Methodology:

Enzyme Preparation: Isolate mitochondria from the target fungus or use a commercially

available SDH enzyme preparation.

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.2)

containing the substrate (succinate) and the electron acceptor (DCPIP).
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Inhibitor Incubation: Add varying concentrations of the test compound to the reaction mixture

and pre-incubate with the enzyme for a defined period.

Reaction Initiation: Initiate the reaction by adding the substrate (or enzyme, depending on

the pre-incubation step).

Spectrophotometric Measurement: Monitor the decrease in absorbance at 600 nm over time,

which corresponds to the reduction of DCPIP. [9]6. Data Analysis: Calculate the rate of the

reaction in the presence of the inhibitor relative to a control without the inhibitor. Determine

the IC50 value (the concentration of the inhibitor that reduces SDH activity by 50%) by

plotting the percentage of inhibition against the inhibitor concentration. [10]

Insecticidal Pyrazole Carboxamides: Diverse Modes
of Action
Pyrazole carboxamide analogs have also emerged as potent insecticides with diverse modes

of action. While some, like their antifungal counterparts, target cellular respiration, others act on

the nervous system of insects.

Structure-Activity Relationship Insights
The SAR for insecticidal pyrazole carboxamides is highly dependent on the specific target.

Mitochondrial Complex I and II Inhibitors: Similar to the SDH inhibitors, compounds targeting

mitochondrial complex I or II often possess a lipophilic N-substituent that interacts with the

enzyme's hydrophobic pocket. The specific substitution pattern on the pyrazole and the N-

aryl ring dictates the selectivity and potency against different insect species. [11]

GABA Receptor Antagonists: Some pyrazole carboxamides act as non-competitive

antagonists of the γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter

receptor in insects. For these compounds, the overall molecular shape and the nature of the

substituents on both the pyrazole and the N-aryl ring are critical for fitting into the receptor's

binding site.
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Compound ID N-Substituent Target Insect LC50 (µg/mL) Reference

3f
Schiff base

derivative
Termites 0.001 [12]

3d
Schiff base

derivative
Termites 0.006 [12]

Fipronil

(Reference)
- Termites 0.038 [12]

8

Thieno[2,3-

c]pyrazole-5-

carboxamide

Aphis craccivora

(nymphs)
0.113 [2]

Acetamiprid

(Reference)
-

Aphis craccivora

(nymphs)
0.045 [2]

4a-14

N-1-(6-

aryloxypyridin-3-

yl) ethylamine

Plutella xylostella - [11][13]

Note: Direct LC50 values for 4a-14 were not provided in the abstract, but its activity was noted

as potent.

Pyrazole Carboxamides as Kinase Inhibitors: A
Therapeutic Frontier
In the realm of medicinal chemistry, pyrazole carboxamides have been successfully developed

as potent and selective inhibitors of various protein kinases, which are key regulators of cellular

processes and are often dysregulated in diseases such as cancer. [6][14]

Structure-Activity Relationship Insights
The SAR of pyrazole carboxamide kinase inhibitors is dictated by the specific interactions with

the ATP-binding pocket of the target kinase.

Hinge-Binding Motif: The pyrazole-carboxamide scaffold often serves as a "hinge-binder,"

forming critical hydrogen bonds with the backbone of the kinase's hinge region. [14]
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Selectivity and Potency: Substituents on the pyrazole ring and the N-aryl group project into

different pockets of the ATP-binding site, thereby determining the inhibitor's potency and

selectivity for different kinases. For example, in a series of FLT3 inhibitors, the combination

of a piperazine moiety in a hydrophilic pocket and a bulkier fused ring in a deep hydrophobic

pocket was found to be beneficial for inhibitory activity. [14] Diagram 3: Experimental

Workflow for Kinase Inhibitor Screening
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A generalized workflow for the discovery and development of kinase inhibitors.

Comparative Performance Data
Compound ID Target Kinase(s) IC50 (nM) Reference

8t FLT3 0.089 [14]

CDK2 0.719 [14]

CDK4 0.770 [14]

FN-1501 FLT3 2.33 [14]

CDK2 1.02 [14]

CDK4 0.39 [14]

Barasertib (AZD1152) Aurora B 0.37 [6]

10 Bcr-Abl 14.2 [6]

6 Aurora A 160 [6]

Experimental Protocol: LanthaScreen® Eu Kinase
Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides

a sensitive and high-throughput method for measuring the binding of inhibitors to kinases. [3]

[11] Principle: The assay is based on the binding and displacement of a fluorescently labeled

ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a

europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. A

test compound that binds to the kinase's ATP site will compete with the tracer, leading to a

decrease in the FRET signal. [11] Step-by-Step Methodology:

Reagent Preparation:

Prepare a 1X Kinase Buffer A solution. [11] * Prepare serial dilutions of the test compound

in DMSO. [11] * Prepare a 3X solution of the kinase tracer in Kinase Buffer A. [11] *
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Prepare a 3X solution of the kinase and europium-labeled anti-tag antibody mixture in

Kinase Buffer A. [11]2. Assay Plate Setup:

Add 5 µL of the test compound dilutions to the wells of a 384-well plate. [11] * Add 5 µL of

the 3X kinase/antibody mixture to all wells. [11] * Add 5 µL of the 3X tracer solution to all

wells. [11]3. Incubation: Incubate the plate at room temperature for 1 hour. [11]4. Plate

Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission

at both the donor (e.g., 615 nm for europium) and acceptor (e.g., 665 nm for the tracer)

wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the

TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Conclusion
The pyrazole carboxamide scaffold is a remarkably versatile and privileged structure in the

design of biologically active molecules. The extensive research into its structure-activity

relationships has provided a solid foundation for the rational design of potent and selective

fungicides, insecticides, and kinase inhibitors. By understanding the key structural features that

govern target engagement and biological activity, researchers can continue to innovate and

develop novel compounds with improved efficacy, selectivity, and safety profiles. This guide has

provided a comparative overview of the SAR of pyrazole carboxamide analogs across different

applications, supported by experimental data and detailed methodologies, to aid in these

ongoing research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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